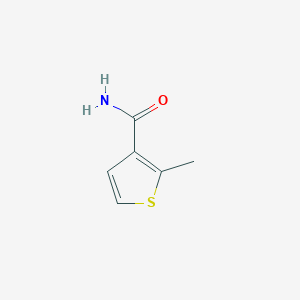

2-Methylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEWSZZMQVGWCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618662 |

Source

|

| Record name | 2-Methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189329-96-2 |

Source

|

| Record name | 2-Methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 189329-96-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methylthiophene-3-carboxamide: A Senior Application Scientist's Guide to the Gewald Reaction

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and kinase inhibitors.[1][2][3] Among these, 2-Methylthiophene-3-carboxamide serves as a critical building block for more complex molecular architectures.

The Gewald reaction, a multi-component condensation process first reported in the 1960s, remains one of the most efficient, atom-economical, and versatile methods for accessing these valuable heterocycles.[4][5][6][7] This guide provides an in-depth exploration of the synthesis of 2-Methylthiophene-3-carboxamide via the Gewald reaction, moving beyond a simple recitation of steps to explain the underlying causality of experimental choices, ensuring a robust and reproducible protocol.

I. The Mechanistic Core: A Reaction of Condensation, Addition, and Cyclization

The Gewald reaction is a one-pot synthesis that masterfully combines three key components: a carbonyl compound, an active methylene nitrile, and elemental sulfur, all orchestrated by a base catalyst.[8][9] For the specific synthesis of 2-Methylthiophene-3-carboxamide, the reactants are:

-

Carbonyl Compound: Acetone

-

Active Methylene Nitrile: Cyanoacetamide

-

Sulfur Source: Elemental Sulfur (S₈)

-

Base Catalyst: Secondary amines such as Morpholine or Piperidine are commonly employed.[10]

The reaction proceeds through a well-elucidated, sequential mechanism, which is critical to understand for troubleshooting and optimization.

-

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound (acetone) and the active methylene compound (cyanoacetamide).[10][11] The base abstracts a proton from the α-carbon of cyanoacetamide, creating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of acetone, forming an intermediate that subsequently dehydrates to yield a stable α,β-unsaturated nitrile. This initial condensation is often the rate-limiting step, and its efficiency is highly dependent on the choice and concentration of the base.

-

Michael Addition of Sulfur: Elemental sulfur, activated by the amine base, undergoes a nucleophilic addition to the β-carbon of the α,β-unsaturated nitrile intermediate.[10][12] The precise mechanism of this step is complex, but it results in the formation of a sulfur-containing intermediate.

-

Intramolecular Cyclization and Tautomerization: The terminal sulfur atom of the intermediate, now a thiolate anion, performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.[11][12] This ring-closing step forms a five-membered ring, which rapidly tautomerizes to achieve aromatic stability, yielding the final 2-aminothiophene product.[11]

Caption: The three-stage mechanism of the Gewald reaction.

II. A Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, monitored at key stages, inherently leads to the desired product.

Materials and Reagents

| Reagent | Molar Eq. | Molecular Wt. | Amount (for 10 mmol scale) |

| Acetone | 1.0 | 58.08 g/mol | 0.58 g (0.74 mL) |

| Cyanoacetamide | 1.0 | 84.08 g/mol | 0.84 g |

| Elemental Sulfur | 1.2 | 32.07 g/mol | 0.38 g |

| Morpholine | 0.2 | 87.12 g/mol | 0.17 g (0.17 mL) |

| Ethanol (Solvent) | - | - | 25 mL |

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol).[10]

-

Solvent Addition: Add 25 mL of ethanol. Stir the mixture to form a suspension. Polar solvents like ethanol or methanol are preferred as they enhance the solubility and reactivity of sulfur.[10][13]

-

Catalyst Introduction: Slowly add morpholine (2 mmol, 20 mol%) to the stirring suspension at room temperature. The controlled addition of the base is crucial to manage the exothermic nature of the initial Knoevenagel condensation.

-

Heating and Monitoring: Gently heat the reaction mixture to 50-60 °C using an oil bath.[10] The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Product Isolation (Workup): Once the starting materials are consumed (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The product will often begin to precipitate. Place the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual morpholine and then with a small amount of cold ethanol to wash away unreacted sulfur and other impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-Methylthiophene-3-carboxamide as a crystalline solid.

Caption: Experimental workflow for the synthesis of 2-Methylthiophene-3-carboxamide.

III. Process Optimization & Troubleshooting

Achieving high yields and purity requires an understanding of how key parameters influence the reaction pathway.

Key Parameter Optimization

| Parameter | Recommended Choice | Rationale & Impact on Yield/Purity |

| Base Catalyst | Morpholine, Piperidine | Secondary amines are often more effective than tertiary amines (e.g., triethylamine) as they can better catalyze the initial condensation and help activate the elemental sulfur.[10][14] |

| Solvent | Ethanol, Methanol, DMF | Polar solvents are crucial for dissolving sulfur and intermediates. Ethanol offers a good balance of solvency and ease of removal.[13][15] |

| Temperature | 40-60 °C | This range provides sufficient energy to overcome activation barriers without promoting side reactions. Excessively high temperatures can lead to polymerization and dark, tarry mixtures.[10][16] |

| Stoichiometry | Slight excess of Sulfur | A slight excess of sulfur (1.1-1.2 eq.) ensures the complete conversion of the unsaturated nitrile intermediate. |

Common Challenges and Solutions

-

Problem: Low or no product yield.

-

Diagnosis: The initial Knoevenagel-Cope condensation may be inefficient.

-

Solution: Ensure the base is not degraded and consider screening alternative bases. For more challenging ketones (not an issue with acetone), a two-step procedure where the α,β-unsaturated nitrile is isolated first can be effective.[16]

-

-

Problem: The reaction mixture turns dark brown or black.

-

Diagnosis: This indicates polymerization or the formation of complex polysulfides, usually caused by excessive heat.[16]

-

Solution: Maintain strict temperature control. Ensure the purity of starting materials, as impurities can catalyze side reactions.

-

-

Problem: A significant byproduct is observed.

-

Diagnosis: The most common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[16]

-

Solution: Optimize the reaction temperature, as dimer formation is highly temperature-sensitive. A slower, more controlled addition of the base catalyst can also favor the desired intramolecular cyclization over intermolecular dimerization.[16]

-

Protocol Validation

The integrity of the synthesis is confirmed through standard analytical techniques:

-

Reaction Monitoring: TLC allows for real-time tracking of the consumption of starting materials and the formation of the product.

-

Purity Assessment: A sharp, un-depressed melting point of the recrystallized product is a strong indicator of high purity.

-

Structural Confirmation: Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) provides definitive confirmation of the 2-Methylthiophene-3-carboxamide structure.

By understanding the mechanistic underpinnings and critically evaluating each experimental parameter, researchers can reliably and efficiently synthesize 2-Methylthiophene-3-carboxamide, a valuable scaffold for discovery and development.

References

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

- BenchChem. (2025). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. BenchChem.

- PubMed. The Gewald multicomponent reaction.

- Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem.

- ResearchGate. The Gewald reaction in dye chemistry.

- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.

- ResearchGate. Reaction optimization studies of the modified Gewald reaction.

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.

- Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal.

- BenchChem. Common side reactions in the Gewald synthesis of aminothiophenes. BenchChem.

- Der Pharma Chemica. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica.

- Wikipedia. Gewald reaction. Wikipedia.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.

- Le-Cercle, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances.

- Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

- Mack, J. C., & Vyas, S. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules.

Sources

- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Properties of 2-Methylthiophene-3-carboxamide: A Guide for Researchers

An In-depth Technical Guide for Drug Development Professionals

Abstract

2-Methylthiophene-3-carboxamide (CAS No. 189329-96-2) is a heterocyclic compound belonging to the thiophene carboxamide class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development, appearing in molecules developed for oncology, infectious diseases, and inflammatory conditions.[1][2] A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement through the drug discovery pipeline, influencing everything from formulation and bioavailability to safety and efficacy. This guide provides a comprehensive overview of the known physicochemical properties of 2-Methylthiophene-3-carboxamide, details authoritative experimental protocols for their validation, and discusses the broader significance of the thiophene carboxamide scaffold in modern pharmacology. While extensive data exists for the general class, it is noted that specific experimental data for this particular isomer, such as solubility and spectral analyses, are not widely available in current literature, necessitating a focus on robust characterization methodologies.

Chemical Identity and Core Physicochemical Properties

The foundational step in characterizing any potential drug candidate is to establish its identity and fundamental physical properties. These parameters govern the compound's behavior in both in vitro and in vivo systems.

Molecular Structure:

Caption: 2D Structure of 2-Methylthiophene-3-carboxamide.

The core physicochemical data for 2-Methylthiophene-3-carboxamide are summarized below. It is important to note the distinction between experimentally determined values and computationally predicted properties, the latter of which are valuable for initial assessment but require experimental verification.

| Property | Value | Source |

| CAS Number | 189329-96-2 | [3][4] |

| Molecular Formula | C₆H₇NOS | [3][4] |

| Molecular Weight | 141.19 g/mol | [3][4] |

| Physical State | Solid | |

| Melting Point | 135 - 140 °C | |

| Solubility | Data not publicly available | - |

| pKa (acid/base) | Data not publicly available | - |

| LogP (predicted) | 1.2 (Predicted) | [5] (Isomer data) |

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for unambiguously confirming the chemical structure of a synthesized compound and assessing its purity. While specific, verified spectra for 2-Methylthiophene-3-carboxamide are not readily found in public databases, this section outlines the expected characteristics based on its structure and provides an illustrative example from a closely related isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2]

-

¹H NMR (Proton NMR): For 2-Methylthiophene-3-carboxamide, one would expect to see:

-

A singlet for the methyl (CH₃) protons.

-

Two distinct signals for the two protons on the thiophene ring, likely appearing as doublets due to coupling with each other.

-

A broad signal corresponding to the two protons of the primary amide (NH₂), which may exchange with trace water in the solvent.

-

-

¹³C NMR (Carbon NMR): The spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule: one methyl carbon, four thiophene ring carbons (two quaternary, two with attached protons), and one carbonyl carbon from the amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, the key expected absorption bands are:

-

N-H Stretch: A pair of medium-to-strong bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide.

-

C-H Stretch: Aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A very strong, sharp absorption around 1640-1680 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For 2-Methylthiophene-3-carboxamide, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₆H₈NOS⁺.

Authoritative Experimental Protocols for Physicochemical Characterization

The trustworthiness of any data relies on the robustness of the experimental method used to generate it. The following protocols are standard, self-validating methods for determining the key physicochemical properties of a solid compound like 2-Methylthiophene-3-carboxamide.

Workflow for Initial Compound Characterization

The following diagram outlines a logical workflow for the initial physicochemical assessment of a newly synthesized batch of a compound such as 2-Methylthiophene-3-carboxamide.

Caption: Logical workflow for physicochemical characterization.

Protocol for Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.[3][7] This method uses a digital apparatus for precise temperature control and observation.

Methodology:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube by tapping the open end into the sample and then dropping the tube through a long glass pipe to pack the solid at the sealed end.[8]

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): Perform a quick run with a fast ramp rate (e.g., 10-20°C/min) to find the approximate melting temperature.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin a new run with a fresh sample, using a slow heating rate of 1-2°C per minute.[7][9]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent results validate the measurement.

Protocol for Equilibrium Solubility Determination

Causality: Solubility in aqueous and organic solvents is fundamental to drug development, impacting everything from biological assay design to formulation and oral bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[10][11]

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of the compound.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.

Relevance of the Thiophene Carboxamide Scaffold in Drug Discovery

While specific biological activity for 2-Methylthiophene-3-carboxamide is not widely reported, the broader thiophene carboxamide scaffold is a privileged structure in medicinal chemistry. Its rigid, planar nature and ability to participate in various non-covalent interactions make it an excellent anchor for designing targeted inhibitors.

-

Anticancer Agents: Numerous thiophene carboxamide derivatives have been investigated as potent inhibitors of key oncogenic targets. For instance, they have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[12][13]

-

Antiproliferative Activity: Novel compounds featuring this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma, colorectal, and breast cancer.[14]

-

Antiviral Potential: A 2-amide-3-methylester thiophene core was recently identified as an inhibitor of the SARS-CoV-2 macrodomain (Mac1), a key viral enzyme, validating this scaffold as a promising starting point for developing novel coronavirus replication inhibitors.[15]

-

Other Therapeutic Areas: The versatility of this scaffold has led to its exploration in diverse fields, including the development of treatments for dry eye disease by inhibiting sphingomyelin synthase 2 (SMS2).[16]

The presence of the methyl group and the specific substitution pattern (2-methyl, 3-carboxamide) on the thiophene ring will modulate the electronic properties, steric profile, and metabolic stability of the molecule, making it a distinct entity worthy of investigation within this important chemical class.

Safety and Handling

Based on supplier safety data, 2-Methylthiophene-3-carboxamide should be handled with appropriate precautions.

-

GHS Hazard Classification:

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).

-

H319: Causes serious eye irritation (Eye Irritation, Category 2).

-

-

Precautionary Measures:

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid breathing dust. Handle in a well-ventilated area or chemical fume hood.

-

Wash hands thoroughly after handling.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Mara, B. I., Mioc, A., Deveseleanu-Corici, L. N., Cseh, L., Ghiulai, R. M., Avram, S., ... & Mioc, M. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(14), 11488. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-methylthiophene-3-carboxamide. Man-Made Fibers. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-837. Retrieved from [Link]

-

Experiment 1 - Melting Points. (n.d.). St. Olaf College. Retrieved from [Link]

-

Šisto, M., Leväslaiho, M., Isokorpi, A., Susimäki, S., Turunen, L., Ahinko, M., ... & Parikka, M. (2022). Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. bioRxiv. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Measuring Solubility. (n.d.). Alloprof. Retrieved from [Link]

-

Nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2). World Health Organization. Retrieved from [Link]

-

Kogami, M., & Watanabe, N. (2011). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chemical & Pharmaceutical Bulletin, 59(6), 797-798. Retrieved from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Screening of novel 2-4 methylphenylimino-3-carboxamide substituted thiophene compound for central analgesic activity. (2021, February 18). ResearchGate. Retrieved from [Link]

-

Wang, Y., Zhang, Y., Chen, Y., Li, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2023). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. (2023). ResearchGate. Retrieved from [Link]

-

1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). Retrieved from [Link]

-

Li, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., Zhang, Y., ... & Zhang, Y. (2023). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-methylthiophene-3-carboxamide [stenutz.eu]

- 4. 2-Methylthiophene-3-carboxamide , 97% , 189329-96-2 - CookeChem [cookechem.com]

- 5. 3-Methylthiophene-2-carboxamide | C6H7NOS | CID 588128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. N-(2-aminoethyl)-3-methylthiophene-2-carboxamide | C8H12N2OS | CID 24695039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) IR Spectrum [m.chemicalbook.com]

- 9. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 10. 2-Methylthiophene-3-carboxamide 97 189329-96-2 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylthiophene-3-carboxamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 2-Methylthiophene-3-carboxamide has emerged as a compound of significant interest due to its potential applications in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 2-Methylthiophene-3-carboxamide, detailing its chemical properties, synthesis, spectral characterization, and potential applications in drug discovery. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with the critical information necessary to harness the full potential of this versatile molecule.

Section 1: Core Molecular Attributes

2-Methylthiophene-3-carboxamide is a substituted thiophene derivative characterized by a methyl group at the 2-position and a carboxamide group at the 3-position of the thiophene ring.

Chemical Identity

| Attribute | Value |

| IUPAC Name | 2-Methylthiophene-3-carboxamide |

| CAS Number | 189329-96-2 |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

Structural Representation

Caption: Chemical structure of 2-Methylthiophene-3-carboxamide.

Section 2: Synthesis and Mechanism

The synthesis of substituted 2-aminothiophenes, including carboxamide derivatives, is most prominently achieved through the Gewald reaction.[1][2] This multicomponent reaction offers a versatile and efficient route to this class of compounds.

The Gewald Reaction: A Mechanistic Overview

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxamides.

Experimental Protocol: A Representative Synthesis

Materials:

-

Appropriate ketone (e.g., acetone for a 5-methyl substituent)

-

Cyanoacetamide

-

Elemental sulfur

-

Morpholine (or another suitable base)

-

Ethanol (or another suitable solvent)

Procedure:

-

To a stirred solution of the ketone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

-

Slowly add morpholine (0.5 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Section 3: Spectroscopic Characterization

The structural elucidation of 2-Methylthiophene-3-carboxamide relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not available in the provided search results, the expected spectral features can be inferred from data for closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (CH₃) typically in the range of δ 2.0-2.5 ppm. The protons on the thiophene ring will appear as doublets or multiplets in the aromatic region (δ 6.5-8.0 ppm). The amide protons (NH₂) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the thiophene ring carbons, and the carbonyl carbon of the amide group. The carbonyl carbon is expected to resonate in the downfield region (δ 160-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching of the amide group, typically appearing as two bands in the region of 3100-3500 cm⁻¹.

-

C=O stretching of the amide group (Amide I band), which is a strong absorption around 1640-1680 cm⁻¹.

-

C-H stretching of the methyl group and the aromatic ring.

-

C=C and C-S stretching vibrations of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 141.19 g/mol . Fragmentation patterns can provide further structural information.

Section 4: Applications in Drug Discovery and Development

Thiophene carboxamide derivatives are recognized as important pharmacophores in drug discovery.[4] They have been investigated for a range of therapeutic applications, owing to their ability to interact with various biological targets.

Potential Therapeutic Areas

-

Anticancer Activity: Several thiophene carboxamide derivatives have demonstrated potent anticancer properties. For instance, some analogs act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.

-

Antimicrobial and Antifungal Activity: The thiophene carboxamide scaffold has been shown to possess significant antibacterial and antifungal properties.[3][5]

-

Other Potential Applications: Research has also explored the use of thiophene derivatives in treating a variety of other conditions, highlighting the versatility of this chemical class.

Caption: Potential therapeutic applications of the thiophene carboxamide scaffold.

Section 5: Safety and Handling

Proper safety precautions are essential when handling any chemical compound. For thiophene derivatives, it is important to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

General Safety Recommendations:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Methylthiophene-3-carboxamide is a valuable building block for the synthesis of a diverse range of biologically active compounds. Its straightforward synthesis via the Gewald reaction and the proven therapeutic potential of the thiophene carboxamide scaffold make it an attractive starting point for drug discovery programs. This guide has provided a foundational understanding of its chemical properties, synthesis, and potential applications, intended to empower researchers in their pursuit of novel therapeutics. Further investigation into the specific biological targets and mechanisms of action of 2-Methylthiophene-3-carboxamide and its derivatives is warranted to fully unlock its therapeutic potential.

References

-

Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. Retrieved from [Link]

-

Vasu, K. A., Nirmala, K. A., Chopra, D., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. Retrieved from [Link]

-

Buchstaller, H.-P., et al. (2005). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 35(1), 279-285. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-834. Retrieved from [Link]

-

Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

-

MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. International Journal of Molecular Sciences, 23(24), 16091. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5739-5742. Retrieved from [Link]

-

Semantic Scholar. (2002). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

-

Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 283-289. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene-2-carboxamide. Retrieved from [Link]

-

MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 23(24), 15998. Retrieved from [Link]

-

PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. Retrieved from [Link]

- Google Patents. (2015). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.

-

MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(21), 5036. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(1), 48-59. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 10, 1766–1775. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylthiophene-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2003). Two biologically active thiophene-3-carboxamide derivatives. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 2-Methylthiophene-3-carboxamide: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation science. This guide provides an in-depth technical exploration of the solubility of 2-methylthiophene-3-carboxamide, a molecule of interest in medicinal chemistry. In the absence of extensive public domain data on this specific compound, this document serves as a practical framework for researchers. It synthesizes fundamental principles of solubility, leverages data from analogous structures, and provides robust experimental protocols to empower scientists in their laboratory investigations.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a drug from administration to its therapeutic target is critically influenced by its physicochemical properties, with solubility being a primary determinant of bioavailability. Poor aqueous solubility can lead to low absorption and erratic bioavailability, diminishing the therapeutic efficacy of a promising drug candidate. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility in various organic solvents is paramount for a multitude of processes, including:

-

Purification and Crystallization: Selecting an appropriate solvent system is crucial for obtaining a pure, crystalline solid with the desired physical attributes.[1][2][3]

-

Formulation Development: The choice of excipients and the design of the dosage form are heavily reliant on the solubility characteristics of the API.

-

Analytical Method Development: Solvents for chromatography and other analytical techniques must be chosen based on their ability to dissolve the compound of interest.

This guide focuses on 2-methylthiophene-3-carboxamide, a heterocyclic compound with potential pharmacological applications. By understanding its solubility profile, researchers can unlock its full therapeutic potential.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by a simple yet powerful principle: "like dissolves like."[4] This adage encapsulates the interplay of intermolecular forces between the solute and the solvent. Key factors influencing the solubility of 2-methylthiophene-3-carboxamide include:

-

Polarity: The polarity of both the solute and the solvent is a primary driver of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[4] 2-Methylthiophene-3-carboxamide possesses both polar (the carboxamide group) and non-polar (the methylthiophene ring) regions, suggesting a nuanced solubility profile across a range of solvents. The carboxamide group, with its capacity for hydrogen bonding, will significantly influence its interaction with protic and polar aprotic solvents.[4]

-

Hydrogen Bonding: The amide functional group (-CONH2) in 2-methylthiophene-3-carboxamide is capable of both donating and accepting hydrogen bonds.[4] This characteristic enhances its solubility in protic solvents like alcohols and water.

-

Molecular Structure: The overall size and shape of a molecule affect its ability to be solvated. The thiophene ring, while contributing to the molecule's aromaticity, also adds a degree of non-polarity.

-

Temperature: For most solid solutes, solubility increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it absorbs heat.

Predicted Solubility Profile of 2-Methylthiophene-3-carboxamide

In the absence of specific experimental data for 2-methylthiophene-3-carboxamide, we can draw valuable insights from the solubility of a structurally similar compound, benzamide. Benzamide shares the crucial carboxamide functional group and has a similar aromatic character. A study on benzamide's solubility in various organic solvents provides a strong predictive model.[5][6]

Based on the data for benzamide, the predicted solubility of 2-methylthiophene-3-carboxamide in a range of common organic solvents is summarized in the table below. It is important to note that these are predicted trends and should be verified experimentally.

| Solvent Class | Solvent Example | Predicted Solubility Trend | Rationale |

| Protic Solvents | Methanol, Ethanol, 1-Propanol, 1-Butanol | High to Moderate | The ability of the carboxamide group to form strong hydrogen bonds with the hydroxyl group of the alcohol is the primary driver for high solubility. As the alkyl chain of the alcohol increases, the non-polar character of the solvent increases, which may slightly decrease solubility.[5][6][7] |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Ethyl Acetate | Moderate | These solvents can act as hydrogen bond acceptors but not donors. The carbonyl group of acetone and ethyl acetate, and the nitrile group of acetonitrile can interact with the N-H protons of the carboxamide. The overall polarity of these solvents will facilitate dissolution.[5][6] |

| Non-Polar Solvents | Toluene, Hexane | Low to Insoluble | The significant difference in polarity between the polar carboxamide group and these non-polar solvents will result in poor solvation and therefore low solubility. |

| Aqueous Solvents | Water | Low | While the carboxamide group can hydrogen bond with water, the hydrophobic methylthiophene ring is expected to significantly limit aqueous solubility, similar to the low water solubility of benzamide.[4][8] |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate solubility data for 2-methylthiophene-3-carboxamide, a systematic experimental approach is necessary. The following protocols outline a robust workflow for solubility determination.

Materials and Equipment

-

2-Methylthiophene-3-carboxamide (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow for Solubility Screening

The following diagram illustrates a typical workflow for determining the solubility of a compound.

Caption: A generalized workflow for the experimental determination of equilibrium solubility.

Detailed Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-methylthiophene-3-carboxamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Pipette a known volume of each selected organic solvent into the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm that excess solid is still present in each vial.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered solution with a suitable solvent (often the mobile phase for HPLC).

-

Quantify the concentration of 2-methylthiophene-3-carboxamide in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility of 2-methylthiophene-3-carboxamide in that solvent at the specified temperature.

-

Conclusion and Future Directions

References

-

Ouyang, J., Chen, G., & Li, Z. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Molecular Liquids, 286, 110885. [Link]

-

Solubility of Things. (n.d.). Benzamide. [Link]

-

Wikipedia. (n.d.). Benzamide. [Link]

-

Anou, A., & Al-Hayan, M. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(5), 1163-1175. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

-

Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

-

Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzamide - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 2-Methylthiophene-3-carboxamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methylthiophene-3-carboxamide, a molecule of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of readily available experimental spectra in peer-reviewed literature, this guide will utilize predicted spectroscopic data, offering a robust theoretical framework for the characterization of this compound.

Introduction

2-Methylthiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 2-position and a carboxamide group at the 3-position. The spatial arrangement and electronic nature of these functional groups give rise to a unique spectroscopic signature. Understanding this signature is paramount for confirming the molecule's identity, assessing its purity, and elucidating its structure in various chemical and biological contexts. This guide will delve into the theoretical ¹H NMR, ¹³C NMR, IR, and MS data, providing the foundational knowledge required for its empirical study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For 2-Methylthiophene-3-carboxamide, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-Methylthiophene-3-carboxamide in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the protons on the thiophene ring, the methyl group, and the amide group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylthiophene-3-carboxamide

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiophene H-5 | 7.2 - 7.4 | Doublet |

| Thiophene H-4 | 6.9 - 7.1 | Doublet |

| Amide NH₂ | 5.5 - 7.0 | Broad Singlet (2H) |

| Methyl CH₃ | 2.4 - 2.6 | Singlet (3H) |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Causality:

-

Thiophene Protons (H-4 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The H-5 proton is predicted to be downfield (higher ppm) compared to the H-4 proton due to the deshielding effect of the adjacent sulfur atom and the electron-withdrawing carboxamide group.

-

Amide Protons (NH₂): The amide protons typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

-

Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylthiophene-3-carboxamide

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 170 |

| Thiophene C-2 | 138 - 142 |

| Thiophene C-3 | 133 - 137 |

| Thiophene C-5 | 128 - 132 |

| Thiophene C-4 | 123 - 127 |

| Methyl CH₃ | 14 - 18 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Causality:

-

Carbonyl Carbon: The carbon of the carboxamide group is the most deshielded carbon and is expected to appear significantly downfield.

-

Thiophene Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the methyl group (C-2) and the carbon bearing the carboxamide group (C-3) are expected to be the most downfield of the ring carbons.

-

Methyl Carbon: The methyl carbon is the most shielded carbon and will appear at the highest field (lowest ppm).

Experimental Protocol: Acquiring NMR Spectra

The following provides a general methodology for acquiring high-quality NMR spectra for a solid organic compound like 2-Methylthiophene-3-carboxamide.[1][2]

Diagram 1: Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for preparing an NMR sample and acquiring the spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for either ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction to obtain a clean spectrum for analysis.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of 2-Methylthiophene-3-carboxamide is expected to show characteristic absorption bands for the amide and thiophene functional groups.

Table 3: Predicted IR Absorption Bands for 2-Methylthiophene-3-carboxamide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3150 - 3350 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1590 - 1650 | Medium-Strong |

| C=C Stretch (Thiophene) | 1400 - 1500 | Medium |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Causality:

-

N-H Stretching: The two N-H bonds of the primary amide will give rise to a broad absorption in the region of 3150-3350 cm⁻¹. The broadening is a result of hydrogen bonding.

-

C=O Stretching (Amide I): A strong, sharp absorption band is expected for the carbonyl group of the amide, typically around 1650-1690 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

N-H Bending (Amide II): This band arises from the bending vibration of the N-H bonds and is usually found near the C=O stretch.

-

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring will appear in the 1400-1500 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.[3]

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample like 2-Methylthiophene-3-carboxamide, the KBr pellet method is a common technique for obtaining a high-quality IR spectrum.[4][5]

Diagram 2: Workflow for KBr Pellet Preparation for FT-IR

Caption: A simplified workflow for preparing a KBr pellet for FT-IR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 2-Methylthiophene-3-carboxamide with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Place a small amount of the powder into a pellet press.

-

Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[6][7][8]

Predicted Mass Spectrum Data

The electron ionization mass spectrum of 2-Methylthiophene-3-carboxamide is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted m/z Values for Major Ions in the Mass Spectrum of 2-Methylthiophene-3-carboxamide

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 141 | Molecular Ion |

| [M - NH₂]⁺ | 125 | Loss of the amino group |

| [M - CONH₂]⁺ | 97 | Loss of the carboxamide group |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation and Causality:

-

Molecular Ion ([M]⁺): The peak corresponding to the intact molecule with one electron removed will give the molecular weight of the compound (141 g/mol ).

-

Fragmentation Pattern: Under the high energy conditions of EI-MS, the molecular ion will fragment in predictable ways.[9][10] Common fragmentation pathways for amides include the loss of the amino group (as a radical) to form an acylium ion, and the cleavage of the bond between the thiophene ring and the carboxamide group.

Experimental Protocol: Acquiring an EI Mass Spectrum

The following is a general procedure for obtaining an EI mass spectrum of a solid organic compound.[6][7][8]

Diagram 3: Workflow for EI-MS Analysis

Caption: A schematic representation of the electron ionization mass spectrometry process.

Step-by-Step Methodology:

-

Sample Introduction:

-

Place a small amount of the solid sample (typically micrograms) onto a direct insertion probe.

-

Insert the probe into the high vacuum of the mass spectrometer's ion source.

-

-

Ionization:

-

Gently heat the probe to volatilize the sample into the gas phase.

-

The gaseous molecules are then bombarded with a beam of 70 eV electrons.[8] This causes ionization and fragmentation of the molecules.

-

-

Mass Analysis and Detection:

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for 2-Methylthiophene-3-carboxamide, covering ¹H NMR, ¹³C NMR, IR, and MS. While based on theoretical predictions, this information serves as a valuable starting point for the experimental characterization of this compound. The provided interpretations and general experimental protocols offer a solid foundation for researchers to confirm its structure and purity, paving the way for its further investigation in various scientific disciplines.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Frontier, A. University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

School of Chemical Sciences, University of Illinois. Electron Ionization. [Link]

-

Srivastava, V. Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Wikipedia. Electron ionization. [Link]

-

PubChem. 3-Methylthiophene-2-carboxamide. [Link]

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

ACS Publications. Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To [chem.rochester.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. eng.uc.edu [eng.uc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

The Strategic Role of the 2-Methyl Group in the Bioactivity of 2-Methylthiophene-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the thiophene ring can profoundly influence the pharmacological profile of these molecules. This technical guide delves into the critical role of the methyl group at the 2-position of the thiophene-3-carboxamide core. We will explore its impact on structure-activity relationships (SAR), target engagement, and pharmacokinetic properties. By synthesizing data from SAR studies of analogous compounds, metabolic pathways of related structures, and computational analyses, this guide provides a comprehensive framework for understanding and leveraging the "methyl effect" in the design of novel therapeutics based on the 2-methylthiophene-3-carboxamide scaffold.

Introduction: The Significance of the Methyl Group in Drug Design

In the landscape of drug discovery, the humble methyl group often plays a role far exceeding its simple structure. Termed the "magic methyl" effect in medicinal chemistry, the addition of this small alkyl group can dramatically alter a molecule's biological activity, selectivity, solubility, and metabolic stability.[1][2] Its influence stems from a combination of steric and electronic effects, as well as its impact on the molecule's overall conformation and lipophilicity.

The 2-methylthiophene-3-carboxamide core represents a versatile template for inhibitor design, with derivatives showing promise in various therapeutic areas, including oncology and inflammation.[2][3][4][5][6][7][8] Understanding the specific contribution of the 2-methyl group is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles. This guide will dissect the multifaceted role of this seemingly minor structural modification.

Structure-Activity Relationship (SAR): The Influence of the 2-Methyl Group on Bioactivity

While direct comparative studies on the bioactivity of 2-methylthiophene-3-carboxamide versus its non-methylated analog, thiophene-3-carboxamide, are not extensively documented in publicly available literature, valuable insights can be gleaned from SAR studies on related thiophene carboxamide series.

A recurring theme in the SAR of substituted thiophenes is the profound impact of substitution patterns on biological activity. For instance, in a series of thiophene-3-carboxamide derivatives developed as c-Jun N-terminal kinase (JNK) inhibitors, methylation at the 4- or 5-positions of the thiophene ring led to a decrease in activity compared to the unsubstituted analog. This suggests that steric bulk at these positions may be detrimental to binding at the kinase active site. While this does not directly address the 2-position, it highlights the sensitivity of the thiophene scaffold to the placement of methyl groups.

Conversely, in other contexts, a methyl group can be beneficial. For example, in a study of thiophene-2-carboxamide derivatives, while 3-methyl substituted compounds showed lower antioxidant and antibacterial activity compared to 3-amino or 3-hydroxy analogs, this indicates a significant electronic and steric influence of the methyl group that could be harnessed for selectivity in other target classes.[9][10][11]

The 2-methyl group in 2-methylthiophene-3-carboxamide can exert its influence through several mechanisms:

-

Steric Hindrance and Conformational Restriction: The methyl group can introduce steric bulk, which may either promote a bioactive conformation by restricting bond rotation or hinder binding through steric clashes with the target protein.

-

Hydrophobic Interactions: The lipophilic nature of the methyl group can facilitate hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity.

-

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the thiophene ring and the adjacent carboxamide moiety, thereby influencing hydrogen bonding and other electronic interactions with the target.

Logical Framework for Investigating the 2-Methyl Group's Role

To elucidate the precise role of the 2-methyl group, a systematic medicinal chemistry approach is required. The following diagram outlines a logical workflow for such an investigation.

Caption: Workflow for elucidating the role of the 2-methyl group.

Impact on Pharmacokinetics: Metabolic Fate of the 2-Methyl Group

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall success. The 2-methyl group on the thiophene ring can significantly influence the metabolism of 2-methylthiophene-3-carboxamide.

While specific metabolic data for 2-methylthiophene-3-carboxamide is scarce, we can infer potential metabolic pathways based on the known metabolism of thiophene-containing drugs and methylated aromatics. The thiophene ring itself can be a site of metabolism, potentially forming reactive thiophene S-oxides or epoxides. However, the presence of alternative, less toxic metabolic pathways can mitigate this risk.

The 2-methyl group presents a primary site for oxidative metabolism by cytochrome P450 enzymes. Potential metabolic transformations include:

-

Hydroxylation: The methyl group can be hydroxylated to form a hydroxymethyl metabolite. This primary alcohol can be further oxidized to an aldehyde and then a carboxylic acid.

-

Demethylation: While less common for aryl-methyl groups compared to heteroatom-methyl groups, enzymatic demethylation is a possibility.

A study on the in vitro metabolism of 2-methylthiobenzothiazole revealed that the methylthio group undergoes oxidation to a methylsulfoxide and/or methylsulfone, which then becomes a substrate for glutathione conjugation, leading to apparent S-demethylation.[12] While the linkage is different (C-CH3 vs. S-CH3), this highlights a potential pathway involving oxidation of the methyl group followed by conjugation.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To experimentally determine the metabolic fate of the 2-methyl group, an in vitro metabolic stability assay using liver microsomes is a standard approach.

Objective: To determine the rate of metabolism of 2-methylthiophene-3-carboxamide and identify its primary metabolites.

Materials:

-

2-Methylthiophene-3-carboxamide

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (with 0.1% formic acid) for quenching

-

Control compound with known metabolic stability (e.g., verapamil, testosterone)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add 2-methylthiophene-3-carboxamide (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Metabolite Identification: In parallel, analyze pooled samples from later time points to identify potential metabolites by searching for predicted mass shifts (e.g., +16 Da for hydroxylation).

Data Analysis:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint).

This experimental data provides crucial insights into the metabolic stability conferred by the 2-methyl group and can guide further structural modifications to optimize the pharmacokinetic profile.

Computational Insights: Modeling the Methyl Group's Interactions

Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide valuable insights into the role of the 2-methyl group in ligand-target interactions at an atomic level.[13]

A computational study on the related molecule, ethyl-2-amino-4-methyl thiophene-3-carboxylate, demonstrated the utility of Density Functional Theory (DFT) calculations to understand the molecule's electronic properties and reactivity.[14] Similar approaches can be applied to 2-methylthiophene-3-carboxamide to predict how the 2-methyl group influences the molecule's electrostatic potential and its ability to interact with a biological target.

Molecular Docking Workflow

The following diagram illustrates a typical molecular docking workflow to investigate the role of the 2-methyl group.

Caption: Synthetic routes for comparative analysis.

Conclusion and Future Perspectives

The 2-methyl group in 2-methylthiophene-3-carboxamide is a critical determinant of its bioactivity, influencing everything from target binding to metabolic stability. While direct evidence from comparative studies is emerging, a wealth of information from related series of thiophene carboxamides allows for the formulation of strong hypotheses regarding its role.

Future research should focus on the systematic synthesis and parallel evaluation of 2-methylated and non-methylated analogs against a panel of biological targets. This, combined with detailed metabolic and computational studies, will provide a clearer picture of the "methyl effect" in this important chemical scaffold. Such knowledge is essential for the continued development of novel and effective therapeutic agents based on the 2-methylthiophene-3-carboxamide core.

References

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Biomimetics (Basel). [Link]

- Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.

- De Luca, L. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters.

-

Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate. (n.d.). Journal of Molecular Structure. [Link]

-

In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. (1988). Xenobiotica. [Link]

-

In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. (1988). Xenobiotica. [Link]

-